molecular formula C17H16Cl2N2O3 B6531313 {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 389598-92-9

{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate

Cat. No. B6531313
CAS RN: 389598-92-9
M. Wt: 367.2 g/mol
InChI Key: UQPKYVGOZNPLSW-UHFFFAOYSA-N
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Description

{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate, also known as 4-DMCB, is an organic compound composed of a phenylcarbamoylmethyl group attached to a 2,4-dichlorobenzoate moiety. It is a derivative of the common insecticide dichlorobenzene and has been studied for its potential applications in scientific research.

Scientific Research Applications

{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various organic compounds, such as 2-chloro-4-dimethylaminophenyl-2-naphthoate, which has been studied for its potential use as an insecticide. Additionally, this compound has been studied for its potential use as a fungicide and for its potential use as a herbicide.

Mechanism of Action

The mechanism of action of {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate is not well-understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. By inhibiting this enzyme, this compound may affect the transmission of nerve signals, leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have neurotoxic and antifungal effects. Additionally, this compound has been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate in laboratory experiments include its low cost, its availability, and its stability. Additionally, this compound is a relatively non-toxic compound, making it a safe and effective tool for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. Additionally, this compound has a relatively low solubility in organic solvents, making it difficult to use in organic solvents.

Future Directions

The potential future directions for {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate include its use as a substrate for the synthesis of other organic compounds, its use as a fungicide, its use as a herbicide, and its use as an insecticide. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to determine the optimal dosage and method of administration for various applications. Furthermore, research is needed to determine the optimal conditions for the synthesis of this compound and to develop more efficient and cost-effective methods for its synthesis. Lastly, research is needed to determine the potential toxic effects of this compound and to develop methods for its safe and effective use in laboratory experiments.

Synthesis Methods

{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate is synthesized through a three-step process. The first step involves the reaction of 4-dimethylaminophenol with a chloroformate reagent to form the desired product. The second step involves the reaction of the product from the first step with dichlorobenzene in a solvent to form the desired product. The third step involves the reaction of the product from the second step with a base, such as sodium hydroxide, to form the desired product.

properties

IUPAC Name

[2-[4-(dimethylamino)anilino]-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-21(2)13-6-4-12(5-7-13)20-16(22)10-24-17(23)14-8-3-11(18)9-15(14)19/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPKYVGOZNPLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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